2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridine core, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to handle the complex reaction sequences and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells. Additionally, it may inhibit certain enzymes or signaling pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[4,3-c]quinazoline: Studied for its potential as a PCAF inhibitor with anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used as a building block for bipolar host materials in advanced material science.
Uniqueness
What sets 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide apart is its unique combination of structural elements, which confer a distinct set of chemical and biological properties. Its ability to intercalate with DNA and inhibit specific enzymes makes it a promising candidate for further research in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENGDXRVQVPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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